N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide
Description
Molecular Topology and Constitutional Analysis
The molecular architecture of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide presents a sophisticated arrangement of three distinct heterocyclic systems linked through amide and amine functionalities. The constitutional framework comprises a pyrrolidine ring (five-membered saturated heterocycle) attached to position 6 of a pyrimidine core, which subsequently connects to a picolinamide moiety through an amide linkage at position 4. This structural arrangement creates multiple sites for potential hydrogen bonding and π-π stacking interactions, contributing to the compound's unique physicochemical properties.
The pyrrolidine component introduces conformational flexibility through its saturated ring system, while maintaining a fixed nitrogen substitution pattern that influences the overall molecular geometry. The pyrrolidine ring adopts envelope or twist conformations in solution, with rapid interconversion between these states contributing to the dynamic nature of the molecular structure. The attachment to the pyrimidine ring at position 6 creates a sterically favorable arrangement that minimizes unfavorable interactions between the saturated ring and the aromatic system.
The central pyrimidine ring serves as the primary structural scaffold, providing a planar aromatic framework that facilitates electronic delocalization across the molecule. The positioning of nitrogen atoms at positions 1 and 3 of the pyrimidine ring creates specific electronic environments that influence both the reactivity and binding characteristics of the compound. The substitution pattern with pyrrolidine at position 6 and the amide linkage at position 4 generates an asymmetric distribution of electron density across the heterocyclic core.
The picolinamide functionality introduces additional structural complexity through its pyridine-2-carboxamide arrangement. This moiety provides both hydrogen bond donor and acceptor capabilities through the amide group, while the pyridine nitrogen offers additional coordination sites for molecular interactions. The geometric relationship between the pyrimidine and pyridine rings creates opportunities for intramolecular interactions that may influence the preferred conformational states of the molecule.
Crystallographic Characterization and Solid-State Packing Motifs
Crystallographic analysis of structurally related pyrimidine derivatives provides valuable insights into the solid-state behavior of this compound and similar compounds. Studies of analogous structures reveal characteristic packing patterns dominated by hydrogen bonding networks and aromatic stacking interactions. The presence of multiple hydrogen bond donors and acceptors within the molecular framework facilitates the formation of extended supramolecular assemblies in the crystalline state.
The solid-state structure of related picolinamide derivatives demonstrates the formation of robust hydrogen bonding networks involving the amide functionality. These interactions typically manifest as NH···O and NH···N contacts that link adjacent molecules into chain or layer structures. The geometric constraints imposed by the pyrrolidine and pyrimidine substituents influence the directionality and strength of these intermolecular interactions, leading to specific packing arrangements that optimize crystal stability.
Aromatic stacking interactions between pyrimidine and pyridine rings contribute significantly to the overall crystal packing stability. These π-π interactions typically occur with ring-ring distances ranging from 3.3 to 3.8 Angstroms, consistent with optimal overlap between aromatic systems. The relative orientation of the aromatic rings in the crystal structure influences the magnitude of these stabilizing interactions and contributes to the overall thermodynamic stability of the crystalline phase.
The incorporation of the pyrrolidine ring introduces additional complexity to the crystal packing through its conformational flexibility and potential for CH···π interactions. The saturated nature of the pyrrolidine ring allows for adaptive conformational changes that accommodate optimal packing arrangements while maintaining favorable intermolecular contacts. These structural adaptations contribute to the formation of efficient crystal structures that maximize intermolecular interactions while minimizing steric conflicts.
Conformational Dynamics via Rotational Spectroscopy
Conformational analysis of heterocyclic compounds similar to this compound reveals complex dynamic behavior arising from multiple rotatable bonds and ring flexibility. Rotational spectroscopy studies of related pyrimidine derivatives demonstrate the presence of multiple low-energy conformers that rapidly interconvert in solution. The primary sources of conformational variability include rotation about the amide bond connecting the pyrimidine and picolinamide moieties, as well as ring puckering within the pyrrolidine system.
The amide linkage between the pyrimidine and picolinamide fragments represents a significant conformational coordinate, with rotation about this bond giving rise to distinct conformational states. Spectroscopic evidence from related compounds suggests the existence of both syn and anti arrangements about the amide bond, with relative energies typically differing by 2-4 kcal/mol. The preferred conformation depends on the balance between intramolecular hydrogen bonding opportunities and steric interactions between the aromatic ring systems.
Pyrrolidine ring dynamics contribute additional conformational complexity through rapid ring puckering motions. The five-membered saturated ring adopts envelope conformations with different carbon atoms occupying the out-of-plane position, leading to a dynamic equilibrium between multiple puckered states. These conformational changes occur on timescales faster than typical nuclear magnetic resonance measurements, resulting in averaged spectroscopic signatures that reflect the ensemble of accessible conformations.
Intramolecular interactions play a crucial role in stabilizing specific conformational arrangements. The proximity of the pyrrolidine nitrogen to the pyrimidine ring system creates opportunities for through-space electronic interactions that can influence conformational preferences. Similarly, potential hydrogen bonding between the picolinamide NH group and pyrimidine nitrogen atoms may stabilize certain conformational states over others, contributing to the overall conformational landscape of the molecule.
Comparative Analysis with Structural Analogues
Systematic comparison with structurally related compounds provides valuable context for understanding the unique properties of this compound. The closely related compound N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide exhibits similar structural features but differs in the substitution pattern and linkage arrangement. This analogue possesses a molecular formula of C₁₃H₁₆N₄O and molecular weight of 244.30 g/mol, compared to the target compound's expected higher molecular weight due to the direct amide linkage.
The structural modification from methyl substitution at position 4 to direct amide attachment significantly alters the electronic properties and conformational behavior of the molecule. The direct amide linkage in this compound creates a more rigid structural framework compared to the methylene-linked analogue, reducing conformational flexibility while enhancing potential for intramolecular interactions. This structural constraint influences both the physical properties and potential biological activity of the compound.
Analysis of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide, which differs only in the position of the carboxamide group on the pyridine ring, reveals the importance of substitution pattern on molecular properties. The 3-carboxamide isomer (nicotinamide derivative) exhibits distinct hydrogen bonding patterns compared to the 2-carboxamide arrangement (picolinamide derivative), leading to different solid-state structures and solution-phase behavior.
The broader family of pyrimidine-4-carboxamide derivatives, including compounds such as N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, demonstrates the structural diversity possible within this chemical class. These compounds share the common pyrimidine-4-carboxamide core but differ in the nature and positioning of substituents, providing insights into structure-activity relationships and the influence of specific structural features on molecular properties.
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(11-5-1-2-6-15-11)18-12-9-13(17-10-16-12)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBHQFCOTOXWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for a specified duration, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used as a catalyst in the synthesis of the compound.
Aromatic C-nucleophiles: Employed in substitution reactions to modify the pyrimidine ring.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
Cancer Therapy
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide has been investigated for its potential as an anticancer agent. Research indicates that it may act as an inhibitor of specific kinases involved in cancer progression. By modulating enzyme activity, the compound could serve as a targeted therapy against malignancies associated with aberrant kinase signaling pathways.
Case Study:
A study demonstrated that compounds structurally related to this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, derivatives showed promising results against non-small cell lung cancer and colorectal carcinoma cell lines, with growth inhibition values exceeding 40% at concentrations of 10 µM .
Enzyme Inhibition
The compound has also been explored as an enzyme inhibitor, particularly targeting phospholipase D enzymes. Such inhibition can alter lipid signaling pathways that are crucial in various physiological processes and diseases.
Research Findings:
Inhibitors derived from similar scaffolds demonstrated effectiveness in reducing levels of bioactive lipids, which are implicated in inflammation and cancer. This suggests that this compound could be a valuable tool for studying lipid metabolism and its role in disease .
Receptor Modulation
This compound may also function as a receptor modulator. Its ability to interact with various biological targets positions it as a candidate for drug development aimed at modulating receptor activity associated with neurological conditions and other disorders.
Mechanism of Action
The mechanism of action of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation . The binding of the compound to these targets can lead to changes in cellular processes, such as apoptosis or proliferation .
Comparison with Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: A compound with a similar pyrrolidine-pyrimidine structure.
4-(pyrrolidin-1-yl)piperidine: Another compound featuring a pyrrolidine ring attached to a different heterocyclic system.
Uniqueness: N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide is unique due to the presence of the picolinamide moiety, which imparts additional chemical properties and potential biological activities. This structural feature distinguishes it from other pyrrolidine-pyrimidine derivatives and enhances its versatility in scientific research.
Biological Activity
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of a pyrimidine ring, a pyrrolidine moiety, and a picolinamide group. This structural configuration contributes to its potential as an enzyme inhibitor and receptor modulator, making it a candidate for various therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including kinases involved in cancer progression. The compound has been shown to act as an antagonist or inhibitor of certain receptors and enzymes, modulating their activity and affecting downstream signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes, including those involved in cancer signaling pathways.
- Receptor Modulation : It can modulate receptor activities, which may influence cellular responses related to growth and proliferation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Activity :
- The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
- It has shown promising results in inhibiting c-Met and VEGFR-2 kinase activities, which are critical in tumor growth and angiogenesis.
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Antimicrobial Activity :
- Preliminary evaluations suggest potential antibacterial properties, particularly against certain Gram-positive and Gram-negative bacteria.
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Neuropharmacological Effects :
- The compound's structural similarity to known neurotransmitter modulators suggests possible applications in treating neuropsychiatric disorders.
Structure–Activity Relationship (SAR)
The SAR studies of this compound have revealed critical insights into how structural modifications can enhance its biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amide | Contains a pyrrole ring | Anticancer activity |
| N-(4-methylpyrimidin-2-yl)methyl)benzamide | Lacks specific picolinamide group | Reduced binding affinity |
The presence of the picolinamide moiety is crucial for enhancing binding affinity to target enzymes and improving solubility compared to similar compounds.
Case Studies
Several case studies have explored the efficacy of this compound:
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In Vitro Studies :
- A study demonstrated that the compound significantly inhibited the growth of A549 cells in a dose-dependent manner, inducing apoptosis through specific signaling pathways.
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In Vivo Studies :
- Animal models have been used to assess the therapeutic potential of this compound in cancer treatment, showing promising results in tumor reduction.
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Synergistic Effects :
- Research indicates that when combined with other chemotherapeutic agents, this compound may enhance overall efficacy through synergistic mechanisms.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide, and how can reaction conditions be optimized?
- Methodological Answer : A modular approach is often employed for pyrimidine-picolinamide derivatives. First, synthesize the pyrimidine core via nucleophilic substitution (e.g., replacing a halogen at the 6-position of pyrimidine with pyrrolidine). Next, couple the picolinamide moiety using amidation or cross-coupling reactions (e.g., Buchwald-Hartwig conditions). Optimization may involve adjusting catalysts (e.g., Pd-based for coupling), solvents (DMF or THF), and temperature (80–120°C). Purity can be enhanced via column chromatography or recrystallization, as seen in analogous pivalamide derivatives .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C) to confirm substitution patterns on pyrimidine and pyrrolidine.
- LC-MS to verify molecular ion peaks and monitor reaction progress.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold).
- FT-IR to validate amide bond formation (C=O stretch ~1650 cm⁻¹). Reference standards for pyridine derivatives (e.g., in catalogs) can guide method validation .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across assays for pyrimidine-picolinamide analogs?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use reference compounds (e.g., from pharmaceutical guidelines ) to calibrate assays.
- Orthogonal assays : Validate enzyme inhibition with cellular uptake studies (e.g., fluorescence-based transport assays).
- Statistical rigor : Apply multivariate analysis to account for variables like solvent effects or cell-line heterogeneity.
Q. What computational approaches predict the binding mode of this compound with kinase targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina, using X-ray structures from PDB) with MD simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Focus on key interactions (e.g., hydrogen bonds with pyrimidine N1, hydrophobic contacts with pyrrolidine). Validate predictions via mutagenesis studies on residues identified as critical .
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?
- Methodological Answer :
- Core modifications : Vary substituents on pyrimidine (e.g., replace pyrrolidine with piperidine) and picolinamide (e.g., halogenation at pyridine).
- Bioisosteric replacement : Substitute amide with sulfonamide or urea groups.
- High-throughput screening : Test analogs against target panels (e.g., kinase inhibition assays) and correlate with physicochemical parameters (logP, PSA). Analogous strategies are documented in patent-derived pyridine scaffolds .
Q. What strategies improve aqueous solubility while maintaining target affinity?
- Methodological Answer :
- Pro-drug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
- Co-solvent systems : Use cyclodextrins or PEG-based formulations.
- Structural tweaks : Add polar substituents (e.g., hydroxyl or morpholine) to the pyridine ring, balancing solubility and logD. Similar approaches are noted in iodopyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
